Diethyl hexadecanoylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl hexadecanoylphosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is particularly notable for its long carbon chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl hexadecanoylphosphonate typically involves the reaction of hexadecanoyl chloride with diethyl phosphite. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Hexadecanoyl chloride+Diethyl phosphite→Diethyl hexadecanoylphosphonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Diethyl hexadecanoylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The ester groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl hexadecanoylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Research is ongoing into its use as a potential therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl hexadecanoylphosphonate involves its interaction with various molecular targets. In biological systems, it can mimic the behavior of natural phosphates, thereby influencing metabolic pathways and enzyme activities. The long carbon chain of the compound also allows it to interact with lipid membranes, potentially altering their properties and functions.
Comparison with Similar Compounds
Diethyl phosphonate: A simpler phosphonate with shorter carbon chains.
Hexadecanoylphosphonic acid: Similar structure but lacks the diethyl ester groups.
Diethyl cyanomethylphosphonate: Contains a cyanomethyl group instead of a hexadecanoyl group.
Uniqueness: Diethyl hexadecanoylphosphonate is unique due to its long carbon chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where interaction with lipid membranes or hydrophobic environments is desired.
Properties
CAS No. |
5413-28-5 |
---|---|
Molecular Formula |
C20H41O4P |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-diethoxyphosphorylhexadecan-1-one |
InChI |
InChI=1S/C20H41O4P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)25(22,23-5-2)24-6-3/h4-19H2,1-3H3 |
InChI Key |
STQRAKVTHVXNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.